1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-17-7-5-6-10-19(17)23-22-25-24-20(29-22)15-21(28)27-13-11-26(12-14-27)16-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSILAQYMJHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-toluidine with thiosemicarbazide under acidic conditions.
Attachment of the Piperazine Moiety: The benzylpiperazine can be introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the thiadiazole ring.
Final Coupling: The ethanone group is introduced in the final step, often through a condensation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It could modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:
Table 1: Comparative Analysis of Structural and Functional Properties
Structural and Pharmacological Differences
- Benzylpiperazine vs. Benzothiazole (5j): The target compound’s benzylpiperazine group may enhance CNS activity compared to 5j’s benzothiazole, which is linked to anticancer effects in vitro . The nitrogen-rich piperazine in the target could also improve solubility relative to 5j’s sulfur-containing benzothiazole.
- Thiadiazole vs. Oxadiazole (Compound 3): Replacing oxadiazole with thiadiazole in the target compound may alter antimicrobial efficacy, as thiadiazoles are associated with broader spectrum activity .
- Substituent Effects (o-tolylamino vs.
Pharmacological Hypotheses
- Anticonvulsant Potential: Analogous thiadiazole derivatives in showed activity in maximal electroshock (MES) models, suggesting the target compound may share this trait .
- Anticancer Activity: While 5j’s benzothiazole-piperazine structure demonstrated anticancer properties, the target’s benzylpiperazine-thiadiazole combination could target different pathways, such as kinase inhibition .
Notes
Limitations of Evidence: Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
Synthesis Variability: Substituent choice (e.g., o-tolylamino vs. nitroaryl in ) significantly impacts reactivity and yield .
Biological Relevance: The thiadiazole ring’s sulfur atom may confer redox-modulating effects, a trait exploited in antimicrobial and anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
